5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

MIF tautomerase inhibition pyrazole bioisostere structure-activity relationship

5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (CAS 1009191-86-9) is a synthetic diarylether pyrazole derivative with molecular formula C17H16N2O4 and a molecular weight of 312.33 g/mol. It belongs to the class of pyrazole-based phenol bioisosteres, a scaffold explored for macrophage migration inhibitory factor (MIF) tautomerase inhibition where the pyrazole NH and aryloxy substituents replace the metabolically labile phenol group found in classical MIF inhibitors.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
CAS No. 1009191-86-9
Cat. No. B6422190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
CAS1009191-86-9
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
InChIInChI=1S/C17H16N2O4/c1-21-11-3-5-12(6-4-11)23-16-10-18-19-17(16)14-8-7-13(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19)
InChIKeyAVYZODVETQNZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility= [ug/mL]

5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (CAS 1009191-86-9): Sourcing & Baseline Characterization for Research Procurement


5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (CAS 1009191-86-9) is a synthetic diarylether pyrazole derivative with molecular formula C17H16N2O4 and a molecular weight of 312.33 g/mol . It belongs to the class of pyrazole-based phenol bioisosteres, a scaffold explored for macrophage migration inhibitory factor (MIF) tautomerase inhibition where the pyrazole NH and aryloxy substituents replace the metabolically labile phenol group found in classical MIF inhibitors [1]. The compound is primarily supplied as a research-grade intermediate (≥95% purity) for in vitro target engagement and lead optimization studies .

Why Generic Substitution Is Not Advisable for 5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (CAS 1009191-86-9)


Although pyrazole derivatives are widely commercialized as research tools, the precise positioning and electronic character of substituents on both the pyrazole core and the pendant phenoxy ring critically dictate target binding affinity and metabolic stability. In the context of MIF tautomerase inhibition, the replacement of a phenol group with a pyrazole bioisostere requires a specific hydrogen-bond donor (pyrazole NH) and a suitably positioned aryloxy group to recapitulate interactions with Asn97 and Lys32; even subtle changes in substitution pattern can shift inhibition constants (Ki) from low micromolar to sub-micromolar ranges [1]. Furthermore, the diarylether linkage present in 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is not universally conserved across pyrazole series, and its omission or replacement with an anilinyl linker has been shown to reduce MIF inhibitory potency by approximately 2-fold (Ki 6.8 µM for diarylether 8a vs. Ki 12.7 µM for anilinyl 7a) [1]. Generic in-class pyrazole compounds lacking the specific 4-(4-methoxyphenoxy) substitution pattern and the 5-methoxy-2-hydroxyphenyl core cannot be assumed to replicate the binding mode or potency of this compound without explicit head-to-head validation data.

Quantitative Differentiation Evidence for 5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (CAS 1009191-86-9)


Diarylether vs. Anilinyl Linker: Effect on MIF Tautomerase Inhibition Potency

In the MIF tautomerase inhibitor pyrazole series, the diarylether linker (O-linked phenoxy group) provides superior inhibitory potency compared to the corresponding anilinyl (NH-linked) analog. Compound 8a (diarylether series, Ki = 6.8 µM) is approximately 1.9-fold more potent than compound 7a (anilinyl series, Ki = 12.7 µM) [1]. 5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol incorporates the diarylether motif, positioning it within the more potent structural subclass. However, direct Ki data for this specific compound are not publicly available, and this inference relies on class-level SAR trends.

MIF tautomerase inhibition pyrazole bioisostere structure-activity relationship

Aqueous Solubility Differentiation Among Pyrazole MIF Inhibitors

Aqueous solubility is a critical parameter for in vitro assay reliability and in vivo formulation feasibility. Within the pyrazole MIF inhibitor series, aqueous solubility varies markedly with substituent identity. Representative compounds from the diarylether series demonstrate aqueous solubility values several-fold different from other substitution patterns; compounds 8b and 8c with meta-methyl and ortho-methyl substituents yielded solubility values of 1.2–5.8 µg/mL, while halogen-substituted analogs (8e, 8f) yielded 0.4–2.1 µg/mL [1]. 5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol carries two methoxy substituents (one on the phenoxy ring, one on the phenol ring) that are expected to modulate solubility based on class-level trends, though direct solubility data for this compound are not published.

aqueous solubility pyrazole MIF inhibitor physicochemical property

Metabolic Stability Advantage of Pyrazole Over Phenol Bioisostere

A key design principle behind replacing phenolic OH groups with pyrazole NH groups is improved metabolic stability. Phenol-containing MIF inhibitors are subject to Phase II glucuronidation and sulfation, which limit their half-life. The pyrazole NH serves as a more lipophilic and metabolically more stable hydrogen-bond donor [1]. While no head-to-head metabolic stability data exist for 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol specifically, the class-level evidence demonstrates that pyrazole-based MIF inhibitors retain nanomolar potency (Ki as low as 66 nM for optimized analogs) without the metabolic liability inherent to the phenolic chemotype [1].

phenol bioisostere metabolic stability pyrazole substitution

Recommended Research and Industrial Application Scenarios for 5-Methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (CAS 1009191-86-9)


MIF Tautomerase Inhibitor Lead Optimization and SAR Expansion

This compound is best deployed as a scaffold-hopping or lead diversification candidate within MIF tautomerase inhibitor programs. The diarylether-pyrazole core, bearing dual methoxy substituents, offers a distinct substitution pattern not explicitly covered in the published ChemMedChem series [1]. Researchers can use this compound to probe the SAR of the distal aryl ring (4-methoxyphenoxy vs. unsubstituted phenoxy or naphthyl groups) and the 5-methoxy substituent on the 2-hydroxyphenyl ring for effects on MIF binding affinity and selectivity over related tautomerase enzymes.

Comparative Physicochemical Profiling of Pyrazole Bioisosteres

Procurement of this compound is justified for systematic aqueous solubility and logD comparison studies across a panel of diarylether pyrazoles. The class-level solubility data (0.4–5.8 µg/mL range among close analogs) indicate that the specific substitution pattern can significantly modulate solubility [1]. This compound fills a gap in the substitution matrix (4-methoxyphenoxy with 5-methoxy-2-hydroxyphenyl), enabling more complete SAR-driven physicochemical profiling.

In Vitro Metabolic Stability Assessment of Pyrazole-Phenol Bioisostere Pairs

In programs where metabolic stability is a key differentiator, this compound can serve as a representative pyrazole bioisostere for head-to-head comparison against its direct phenolic congener. Although direct stability data are lacking, the class-level evidence supports the expectation that pyrazole NH donors in the MIF series exhibit reduced Phase II metabolism relative to phenolic OH donors [1]. Procurement for microsomal or hepatocyte stability assays can generate the missing comparative data for this specific substitution pattern.

Chemical Probe Development for MIF-Mediated Inflammatory Pathways

Given the established role of MIF in inflammatory diseases (asthma, sepsis, rheumatoid arthritis) and cancer [1], this compound can be evaluated as a chemical probe in cell-based assays measuring MIF tautomerase activity, MIF-CD74 binding interference, or downstream cytokine release (IL, TNFα). Its procurement is warranted when a project requires a pyrazole-based MIF inhibitor with a specific substitution pattern distinct from those in the published co-crystal structure series.

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